Valnemulin (Hydrochloride)
Overview
Description
Valnemulin Hydrochloride is a semi-synthetic derivative of pleuromutilin, a class of antibiotics known for their effectiveness against Gram-positive bacteria and mycoplasmas. It is primarily used in veterinary medicine to treat and prevent swine dysentery and other respiratory infections in livestock .
Preparation Methods
Synthetic Routes and Reaction Conditions: Valnemulin Hydrochloride is synthesized through a series of chemical reactions starting from pleuromutilin. The process involves the reaction of pleuromutilin tosylate with 2-amino-1,1-dimethylethylthiol, followed by coupling with the free product . The reaction conditions typically involve controlled temperatures and the use of solvents like ethanol and methanol.
Industrial Production Methods: In industrial settings, Valnemulin Hydrochloride is produced by combining solid dispersion based on fatty acid with wet granulation. This method improves the palatability and residence time of the compound in the body, making it more effective for oral administration in livestock .
Chemical Reactions Analysis
Types of Reactions: Valnemulin Hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying its chemical structure to enhance its stability and efficacy.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The reactions are typically carried out under controlled temperatures and pH conditions to ensure optimal yields .
Major Products Formed: The major products formed from these reactions include various polymorphic forms of Valnemulin Hydrochloride, which exhibit different physicochemical properties. These forms are characterized by techniques like X-ray powder diffraction and infrared spectroscopy .
Scientific Research Applications
Valnemulin Hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the role of solvents in the formation of crystal structures.
Biology: It is employed in research on bacterial protein synthesis inhibition, particularly in mycoplasmas.
Medicine: It is investigated for its potential use in treating respiratory infections in livestock.
Industry: It is used in the development of veterinary drugs with improved stability and bioavailability.
Mechanism of Action
Valnemulin Hydrochloride exerts its effects by inhibiting protein synthesis in bacteria. It binds to domain V of the 23S ribosomal RNA within the 50S ribosomal subunit, preventing the formation of peptide bonds and thus halting bacterial growth . This mechanism is particularly effective against mycoplasmas and other Gram-positive bacteria.
Comparison with Similar Compounds
Tiamulin: Another pleuromutilin derivative used in veterinary medicine.
Lefamulin: A pleuromutilin antibiotic used in human medicine for treating community-acquired bacterial pneumonia.
Retapamulin: A topical pleuromutilin antibiotic used for skin infections.
Comparison: Valnemulin Hydrochloride is unique in its high efficacy against mycoplasmas and its improved stability in various polymorphic forms. Compared to Tiamulin and Lefamulin, Valnemulin Hydrochloride has a broader spectrum of activity and better bioavailability in veterinary applications .
Biological Activity
Valnemulin hydrochloride is a pleuromutilin antibiotic primarily used in veterinary medicine for treating bacterial infections in livestock, particularly in pigs and poultry. Its mechanism of action involves inhibiting protein synthesis by binding to the 50S ribosomal subunit of bacteria, making it effective against various pathogens, including Mycoplasma spp. and certain spirochetes.
Valnemulin exerts its antibacterial effects by:
- Inhibition of Protein Synthesis : It binds to the peptidyl transferase enzyme on the 50S ribosomal subunit, disrupting the translation process essential for bacterial growth and reproduction .
- Target Pathogens : It shows high efficacy against bacteria responsible for respiratory and enteric diseases, including:
- Mycoplasma hyopneumoniae
- Brachyspira hyodysenteriae
- Lawsonia intracellularis
Pharmacokinetics
The pharmacokinetic profile of valnemulin indicates:
- Absorption : Over 90% absorption after oral administration in pigs, with maximum plasma concentrations reached within 1 to 4 hours post-dose .
- Half-Life : Plasma half-life ranges from 1 to 4.5 hours, with a steady state achieved after approximately five days of repeated dosing .
- Tissue Distribution : Valnemulin is highly concentrated in tissues, particularly the liver and lungs, with liver concentrations exceeding plasma levels by more than six times after multiple doses .
Efficacy Against Bacterial Strains
The Minimum Inhibitory Concentrations (MICs) for various pathogens are as follows:
Bacterial Species | MIC (µg/ml) |
---|---|
Brachyspira hyodysenteriae | ≤0.125 |
Brachyspira pilosicoli | ≤0.125 |
Lawsonia intracellularis | ≤0.125 |
Mycoplasma hyopneumoniae | ≤0.008 |
Valnemulin has limited activity against Enterobacteriaceae such as Salmonella spp. and Escherichia coli but has shown no significant resistance development in key pathogens like M. hyopneumoniae and L. intracellularis .
Anti-inflammatory Properties
In addition to its antibacterial effects, valnemulin exhibits anti-inflammatory activities:
- In vitro studies using RAW264.7 cell lines demonstrated that valnemulin inhibits the production of nitric oxide, prostaglandin E2, and tumor necrosis factor-alpha, indicating potential use in inflammatory conditions .
Case Studies and Clinical Findings
- Efficacy in Pigs : A clinical study reported the early administration of valnemulin at concentrations of 20 or 35 ppm was both effective and safe for treating early respiratory disease (ERE) in pigs .
- Synergistic Effects : Recent research highlighted that valnemulin can enhance the efficacy of colistin against multidrug-resistant gram-negative bacteria by disrupting bacterial membranes and reducing ATP levels within cells, suggesting its potential as an adjuvant therapy .
Properties
IUPAC Name |
[(2R,3S,4S,6R,8R,14R)-4-ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl] 2-[1-[[(2R)-2-amino-3-methylbutanoyl]amino]-2-methylpropan-2-yl]sulfanylacetate;hydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H52N2O5S.ClH/c1-10-29(8)15-22(38-23(35)16-39-28(6,7)17-33-27(37)24(32)18(2)3)30(9)19(4)11-13-31(20(5)26(29)36)14-12-21(34)25(30)31;/h10,18-20,22,24-26,36H,1,11-17,32H2,2-9H3,(H,33,37);1H/t19-,20+,22-,24-,25+,26+,29-,30?,31?;/m1./s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFBPRQKHDIVLOJ-BYQJSTECSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC23CCC(=O)C2C1(C(CC(C(C3C)O)(C)C=C)OC(=O)CSC(C)(C)CNC(=O)C(C(C)C)N)C.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCC23CCC(=O)[C@H]2C1([C@@H](C[C@@]([C@H]([C@@H]3C)O)(C)C=C)OC(=O)CSC(C)(C)CNC(=O)[C@@H](C(C)C)N)C.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H53ClN2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
601.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
133868-46-9 | |
Record name | (3aS,4R,5S,6S,8R,9R,9aR,10R)-6-ethenyl-5-hydroxy-4,6,9,10-tetramethyl-1-oxodecahydro-3a,9-propano-3aH-cyclopenta(8)annulen-8-yl-((R)-2-(2-amino-3-methylbutanoylamino)-1,1-dimethtylethylsulfanyl)acetate / Hydrochloric Salt | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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